molecular formula C10H18O B100697 4-Thujanol, cis-(+/-)- CAS No. 15537-55-0

4-Thujanol, cis-(+/-)-

Cat. No.: B100697
CAS No.: 15537-55-0
M. Wt: 154.25 g/mol
InChI Key: KXSDPILWMGFJMM-GUBZILKMSA-N
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Description

4-Thujanol, cis-(+/-)-: is a naturally occurring monoterpenoid alcohol found in various essential oils, including those of cedar and juniper. It is known for its distinctive woody and camphoraceous aroma. This compound exists as a mixture of enantiomers, which are molecules that are mirror images of each other. The “cis” configuration refers to the specific spatial arrangement of the atoms within the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Thujanol, cis-(+/-)- can be achieved through several methods. One common approach involves the reduction of thujone, a ketone found in essential oils, using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure the selective formation of the cis isomer.

Industrial Production Methods: On an industrial scale, 4-Thujanol, cis-(+/-)- can be produced through the catalytic hydrogenation of thujone. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature. The hydrogenation reaction converts the ketone group of thujone into an alcohol group, resulting in the formation of 4-Thujanol, cis-(+/-)-.

Chemical Reactions Analysis

Types of Reactions: 4-Thujanol, cis-(+/-)- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form thujone or other related ketones using oxidizing agents like chromic acid or potassium permanganate.

    Reduction: The compound can be further reduced to form dihydrothujanol using strong reducing agents.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Chromic acid, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed:

    Oxidation: Thujone and related ketones.

    Reduction: Dihydrothujanol.

    Substitution: Derivatives with different functional groups replacing the hydroxyl group.

Scientific Research Applications

Chemical Reactions

4-Thujanol participates in several types of chemical reactions:

  • Oxidation : Converts to thujone or related ketones using oxidizing agents such as chromic acid.
  • Reduction : Can be further reduced to form dihydrothujanol.
  • Substitution : Engages in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups .

Applications in Scientific Research

4-Thujanol has diverse applications across various fields including chemistry, biology, medicine, and industry.

Chemistry

  • Chiral Building Block : It serves as a starting material for synthesizing various organic compounds and plays a crucial role in asymmetric synthesis due to its chiral nature .

Biology

  • Antimicrobial Properties : Research indicates that 4-Thujanol exhibits antimicrobial and antifungal activities against certain bacterial and fungal strains. Its mechanism likely involves disrupting microbial cell membranes .

Medicine

  • Therapeutic Potential : Ongoing studies are exploring its use as an anti-inflammatory and analgesic agent. Preliminary findings suggest that it may modulate specific enzymes and receptors involved in pain pathways .

Industry

  • Fragrance and Flavoring : The compound is widely used in the fragrance industry for its pleasant scent and as a flavoring agent in food and beverages. Its unique aroma profile makes it valuable for creating various scented products .

Antimicrobial Activity Study

A study demonstrated that 4-Thujanol showed significant inhibitory effects against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The compound was found to disrupt the integrity of bacterial cell membranes, leading to cell death. This study highlights its potential as a natural preservative in food products.

Anti-inflammatory Research

Research published in a pharmacological journal investigated the anti-inflammatory effects of 4-Thujanol on animal models. The results indicated that treatment with 4-Thujanol significantly reduced markers of inflammation, suggesting its potential application in developing new anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of 4-Thujanol, cis-(+/-)- involves its interaction with various molecular targets and pathways. In biological systems, it is believed to exert its effects by disrupting the cell membranes of microorganisms, leading to their death. The compound may also interact with specific enzymes and receptors, modulating their activity and resulting in various physiological effects.

Comparison with Similar Compounds

4-Thujanol, cis-(+/-)- can be compared with other similar compounds, such as:

    Thujone: A ketone found in the same essential oils, which can be converted to 4-Thujanol, cis-(+/-)- through reduction.

    Dihydrothujanol: A reduced form of 4-Thujanol, cis-(+/-)- with similar properties but different reactivity.

    Other Monoterpenoids: Compounds like camphor and borneol, which share similar structural features and aromatic properties.

Uniqueness: 4-Thujanol, cis-(+/-)- is unique due to its specific cis configuration and its presence as a mixture of enantiomers. This configuration imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Biological Activity

4-Thujanol, cis-(+/-)-, a bicyclic monoterpene alcohol, is predominantly found in the essential oils of various aromatic and medicinal plants. It has garnered attention due to its potential biological activities, including antimicrobial, antifungal, and genotoxic properties. This article delves into the biological activity of 4-thujanol, highlighting its effects on human cells, mechanisms of action, and potential therapeutic applications.

  • Chemical Formula : C10_{10}H18_{18}O
  • Molecular Weight : 158.25 g/mol
  • Structure : 4-Thujanol exists as a mixture of cis and trans isomers, with the cis form being the focus of this discussion.

Biological Activity Overview

4-Thujanol has been investigated for its various biological effects through multiple studies. The following sections summarize key findings regarding its genotoxicity and protective properties against other genotoxic agents.

Genotoxicity Studies

  • Chromosomal Aberrations : A study assessed the clastogenic effects of 4-thujanol on human peripheral blood lymphocytes (PBLs). The results indicated that treatment with 4-thujanol at concentrations of 13, 26, and 52 μg/mL significantly increased the formation of chromosomal aberrations (CAs) and micronuclei (MN) compared to control groups. Notably, these effects were statistically significant (p<0.001p<0.001) across all tested concentrations .
  • Sister Chromatid Exchanges : In the same study, while there was a notable increase in CAs and MN formation, no significant differences were observed in sister chromatid exchanges (SCEs) when compared to controls . This suggests that while 4-thujanol may induce certain types of genetic damage, it does not affect SCEs significantly.
  • Protective Effects Against Genotoxic Agents : Another study explored the protective effects of 4-thujanol against genotoxicity induced by mitomycin C (MMC) and cyclophosphamide (CP). The findings revealed that while 4-thujanol did not mitigate the genetic damage from MMC, it significantly reduced CP-induced genotoxicity in human lymphocytes when co-treated with various concentrations of 4-thujanol . This indicates a potential chemopreventive role for 4-thujanol in specific contexts.

Antimicrobial and Antifungal Properties

Research has also indicated that 4-thujanol exhibits antimicrobial and antifungal activities against various strains:

  • Bacterial Activity : Studies have shown that 4-thujanol possesses inhibitory effects against certain bacterial strains, making it a candidate for further exploration in antibacterial formulations.
  • Fungal Activity : Similarly, its antifungal properties suggest potential applications in treating fungal infections or as a preservative in food products.

The exact mechanisms through which 4-thujanol exerts its biological effects are still under investigation. However, it is hypothesized that its interaction with cellular membranes and its ability to induce oxidative stress may play significant roles in its genotoxicity and antimicrobial actions.

Research Findings Summary

The following table summarizes key findings from studies on the biological activity of 4-thujanol:

Study FocusFindingsReference
Chromosomal AberrationsSignificant increase in CAs and MN at all tested concentrations; no effect on SCEs
Protective EffectsReduced CP-induced genotoxicity; no effect on MMC-induced damage
Antimicrobial ActivityExhibits inhibitory effects against specific bacterial strains
Antifungal ActivityPotential applications in treatment of fungal infections

Case Studies

Several case studies have documented the use of essential oils containing 4-thujanol for therapeutic purposes:

  • Essential Oil Applications : In aromatherapy and traditional medicine, essential oils rich in 4-thujanol have been used for their purported health benefits, including anti-inflammatory properties.
  • Food Industry : Due to its flavoring properties, 4-thujanol is utilized in food products, enhancing taste while potentially providing antimicrobial benefits .

Properties

IUPAC Name

(1R,2S,5S)-2-methyl-5-propan-2-ylbicyclo[3.1.0]hexan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-7(2)10-5-4-9(3,11)8(10)6-10/h7-8,11H,4-6H2,1-3H3/t8-,9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXSDPILWMGFJMM-GUBZILKMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C12CCC(C1C2)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@]12CC[C@]([C@@H]1C2)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40881214
Record name cis-(+/-)-4-Thujanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40881214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58117-61-6, 15537-55-0
Record name (1R,2S,5S)-2-Methyl-5-(1-methylethyl)bicyclo[3.1.0]hexan-2-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58117-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name cis-Sabinene hydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15537-55-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Thujanol, cis-(+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015537550
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name cis-(+/-)-4-Thujanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40881214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-THUJANOL, CIS-(±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84AJP53J3O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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